molecular formula C24H30N2O3 B1662869 Chromafenozide CAS No. 143807-66-3

Chromafenozide

Cat. No. B1662869
M. Wt: 394.5 g/mol
InChI Key: HPNSNYBUADCFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromafenozide, also known as ANS118, is a lepidopteran insecticide . It is highly effective in controlling various lepidopteran pests .


Synthesis Analysis

The synthesis of Chromafenozide involves the synthesis of 5-methyl-6-chromanecarboxylic acid and the acylation of tert-butyl-hydrazine with 5-methyl-6-chromanecarbonyl chloride .


Molecular Structure Analysis

The IUPAC name for Chromafenozide is N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-1-benzopyran-6-carbohydrazide . The molecular weight is 394.51 .


Chemical Reactions Analysis

Chromafenozide has been found to have different degradation dynamics in different types of soil . The half-lives of the active ingredient were calculated and found at 15.8, 21.6, 25, and 23.9 days for a single dose for Chromafenozide technical (99.4%) .


Physical And Chemical Properties Analysis

Chromafenozide is a white solid powder with a molecular weight of 394.51 . It has a melting point of 186.4°C .

Scientific Research Applications

Ecdysone Agonist Activity in Insect Cells

Chromafenozide, identified as a non-steroidal ecdysone mimic, shows potent partial agonist activity specific to lepidoptera in Sf9 cells. It binds to lepidopteran ecdysone receptors with an affinity comparable to ponasterone A, a full ecdysone receptor agonist, but activates the receptor differently (Toya et al., 2002).

Insect Control Agent for Lepidopteran Pests

Chromafenozide is a novel dibenzoylhydrazine insecticide developed for controlling various lepidopterous insects, demonstrating high potency against these pests while being non-toxic to non-lepidopterous species. This feature makes it suitable for integrated pest management (IPM) due to its minimal environmental impact (Yanagi, 2006).

Degradation Dynamics in Soil

Research on chromafenozide's degradation in different soil types reveals varying half-lives, indicating its persistence and degradation rate in agricultural contexts. This information is crucial for understanding its environmental impact and guiding its use in agriculture (Ditya et al., 2012).

Safety and Residue Analysis in Agriculture

Studies on chromafenozide's dissipation and residue levels in strawberries under field conditions indicate that its use at recommended doses is safe for consumers. This provides valuable data for formulating safe spray schedules and evaluating the safety of chromafenozide in agricultural produce (Malhat et al., 2014).

Impact on Desert Locust Food Consumption

Research assessing chromafenozide's effect on desert locusts shows contradictory effects on feeding behavior, varying with dosage and sex of the nymphs. This provides insight into its potential use and limitations in pest control strategies (Basiouny & Ghoneim, 2021).

Exposure and Risk Assessment in Human Contexts

A study inKorea evaluating the potential dermal and respiratory exposure of farmers to chromafenozide during application in rice fields found that the exposure level was within safe limits. This research is significant for understanding the risks associated with chromafenozide use in agriculture and ensuring the safety of applicators (Zhao et al., 2016).

Method Development for Pesticide Analysis

The development and validation of an HPLC method for determining chromafenozide in paddy fields illustrate advancements in analytical techniques for pesticide residue analysis. This is essential for monitoring and ensuring food safety (Ditya et al., 2012).

Comparative Analysis of Ecdysteroid Agonists

A study comparing the efficacy of chromafenozide with other ecdysteroid agonists in insect cells and larvicidal activity highlights its potency against lepidopteran pests. This comparative analysis aids in selecting the most effective pest control agents (Mosallanejad et al., 2008).

Synthesis and Insecticidal Activity of Analogues

Research on synthesizing analogues of chromafenozide and evaluating their insecticidal activity provides insights into the structural requirements for effective pest control agents. This research contributes to the development of new and more effective insecticides (Sawada et al., 2003).

Maximum Residue Level Review

A review by the EFSA on the maximum residue levels of chromafenozide in the EU provides a regulatory perspective, ensuring that residues in agricultural products are within safe limits for consumers (Abdourahime et al., 2019).

Safety And Hazards

Chromafenozide may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSNYBUADCFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057976
Record name Chromafenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromafenozide

CAS RN

143807-66-3
Record name 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143807-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromafenozide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143807663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromafenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMAFENOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ODM465D5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromafenozide
Reactant of Route 2
Reactant of Route 2
Chromafenozide
Reactant of Route 3
Reactant of Route 3
Chromafenozide
Reactant of Route 4
Reactant of Route 4
Chromafenozide
Reactant of Route 5
Reactant of Route 5
Chromafenozide

Citations

For This Compound
852
Citations
SW Sardar, GD Byeon, JY Choi, HJ Ham… - Scientific Reports, 2022 - nature.com
This study was performed to investigate the residual characteristics, safety assessment, and pre-harvest interval (PHI) of spiromesifen and chromafenozide in lettuce (Latuca sativa L.) …
Number of citations: 12 www.nature.com
MA Zhao, A Yu, YZ Zhu, SQ Wu… - Human and Ecological …, 2016 - Taylor & Francis
… The pesticide used in this study was 2.5% commercial chromafenozide EC (emulsifiable concentrate). The analytical standard of chromafenozide (98.0%) was obtained from Wako Pure …
Number of citations: 13 www.tandfonline.com
F Malhat, HMA Badawy, DA Barakat, AN Saber - Food Chemistry, 2014 - Elsevier
… The dissipation and residual levels of new generation insecticide chromafenozide in … for chromafenozide were 0.003 and 0.01 mg/kg, respectively. The residues of chromafenozide were …
Number of citations: 75 www.sciencedirect.com
SJ Lee, YH Kim, YS Hwang, CH Kwon… - The Korean Journal …, 2010 - koreascience.kr
… of methoxyfenozide, chromafenozide and tebufenozide residue in … Quantitative limits of methoxyfenozide, chromafenozide and … of methoxyfenozide, chromafenozide and tebufenozide in …
Number of citations: 6 koreascience.kr
AF Ahmed, HZ Moustafa - … of Biological Sciences, F. Toxicology & …, 2012 - journals.ekb.eg
In the present study, one day old eggs laboratory colony of Pectinophora gossypiella, were treated with estimated LC50 values of lufenuron 5%, chlorfluazuron 5% and chromafenozide …
Number of citations: 42 journals.ekb.eg
H Mosallanejad, T Soin, L Swevers, K Iatrou… - Pesticide biochemistry …, 2008 - Elsevier
… In vitro results revealed that chromafenozide and methoxyfenozide are … chromafenozide and methoxyfenozide. Our analysis shows the high potency and efficacy of the chromafenozide …
Number of citations: 25 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
… chromafenozide in pome fruits and grapes. In order to accommodate for the intended uses of chromafenozide, … to control the residues of chromafenozide on the commodities under …
Number of citations: 1 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… of the dossier on chromafenozide in the Draft Assessment … a conclusion on whether chromafenozide can be expected to … the representative use of chromafenozide as an insecticide …
Number of citations: 1 efsa.onlinelibrary.wiley.com
P Ditya, SP Das, A Bhattacharyya - Bulletin of environmental contamination …, 2012 - Springer
… Residues of chromafenozide were extracted and purified from paddy and … of chromafenozide formulation in rice, soil and water was determined and results showed that chromafenozide …
Number of citations: 2 link.springer.com
JH Sun, KW Hwang, KS Jeong, TH Lee… - Korean Journal of …, 2022 - korseaj.org
… The tested pesticides, chromafenozide and pyridalyl were … Residual concentration of chromafenozide in kale decreased … Also biological half-lives of chromafenozide in kale were 5.6 …
Number of citations: 0 www.korseaj.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.